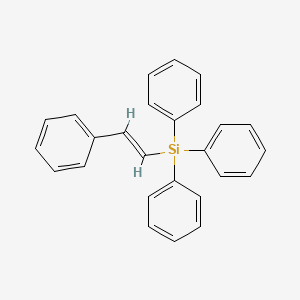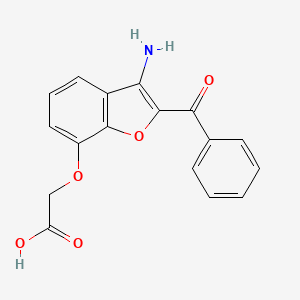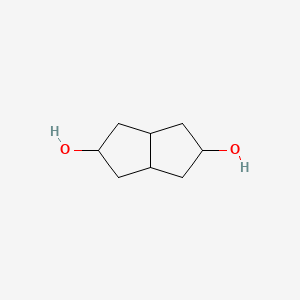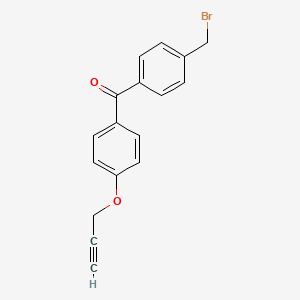
5-mercapto-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercapto-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H8OS It is a derivative of 2,3-dihydro-1H-inden-1-one, where a mercapto group (-SH) is attached to the 5th position of the indanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-2,3-dihydro-1H-inden-1-one typically involves the introduction of a mercapto group to the indanone structure. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with thiourea in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: 50-60°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Mercapto-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Sulfonic acid-2,3-dihydro-1H-inden-1-one
Reduction: 5-Mercapto-2,3-dihydro-1H-inden-1-ol
Substitution: Various alkyl or acyl derivatives of this compound
Wissenschaftliche Forschungsanwendungen
5-Mercapto-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-mercapto-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the mercapto group.
5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with different reactivity and properties.
5-Methoxy-2,3-dihydro-1H-inden-1-one:
Uniqueness
5-Mercapto-2,3-dihydro-1H-inden-1-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and enables the compound to participate in specific biochemical interactions, making it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C9H8OS |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
5-sulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8OS/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,11H,1,4H2 |
InChI-Schlüssel |
JXSOLACGWJFJKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=C(C=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


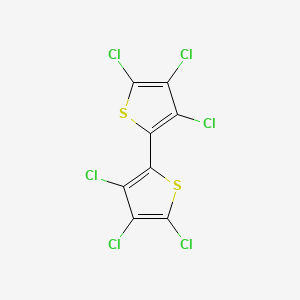
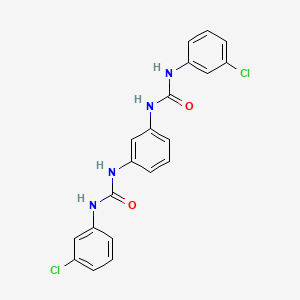


![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)
